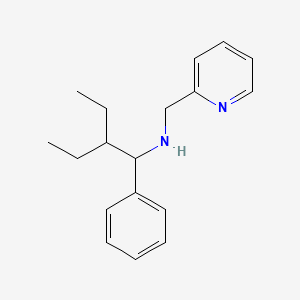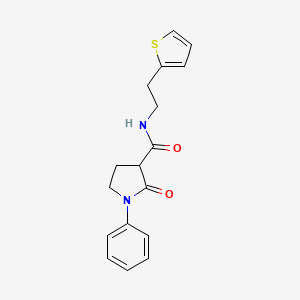
N-benzyl-6-(6,7-dimethoxyquinolin-4-yloxy)-1-methyl-1H-indazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-amine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline moiety, which is known for its biological activity, linked to an indazole core through an ether linkage. The presence of methoxy groups on the quinoline ring further enhances its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinoline Intermediate: The quinoline intermediate can be synthesized through a Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.
Etherification: The quinoline intermediate is then subjected to etherification with a suitable halogenated indazole derivative under basic conditions to form the ether linkage.
N-Benzylation: The final step involves the N-benzylation of the indazole nitrogen using benzyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the quinoline ring can be oxidized to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically employed.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinone derivatives, while reduction of nitro groups would yield corresponding amines.
Applications De Recherche Scientifique
N-benzyl-6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes, particularly in cancer research due to the presence of the quinoline moiety.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-benzyl-6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-amine involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The indazole core may also contribute to its biological activity by interacting with various cellular pathways. These interactions can lead to the modulation of cellular processes, making it a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
- N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(4-fluorophenyl)acetamide
Uniqueness
N-benzyl-6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-amine stands out due to its unique combination of a quinoline moiety and an indazole core This combination imparts distinct chemical and biological properties that are not commonly found in other similar compounds
Propriétés
Formule moléculaire |
C26H24N4O3 |
|---|---|
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
N-benzyl-6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methylindazol-3-amine |
InChI |
InChI=1S/C26H24N4O3/c1-30-22-13-18(9-10-19(22)26(29-30)28-16-17-7-5-4-6-8-17)33-23-11-12-27-21-15-25(32-3)24(31-2)14-20(21)23/h4-15H,16H2,1-3H3,(H,28,29) |
Clé InChI |
DMPMZNSWHVQAAY-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC(=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)C(=N1)NCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


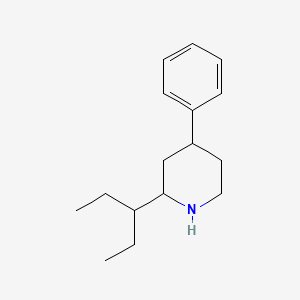
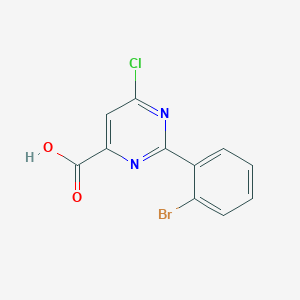
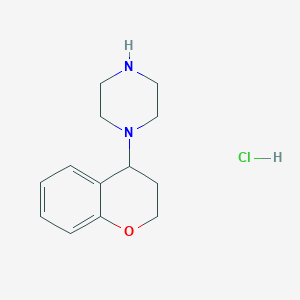
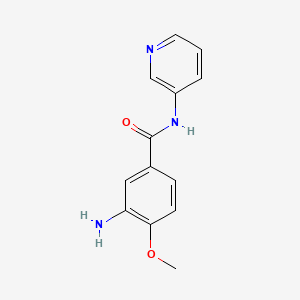
![Benzonitrile, 4-[(cyclopropylmethyl)propylamino]-2-nitro-](/img/structure/B13876664.png)

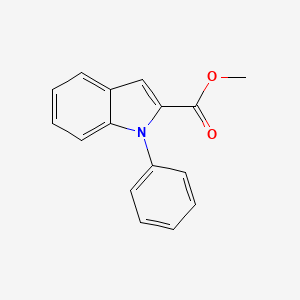
![4-[4-(Dimethylamino)anilino]benzoic acid](/img/structure/B13876694.png)
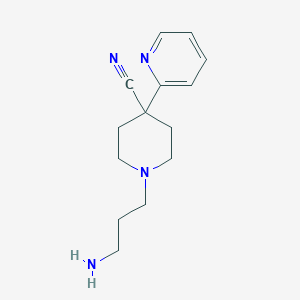
![tert-butyl N-[1-(cyclobutylamino)propan-2-yl]carbamate](/img/structure/B13876704.png)


